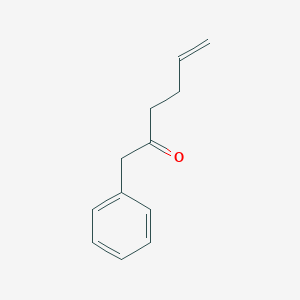

1-Phenylhex-5-en-2-one

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-phenylhex-5-en-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O/c1-2-3-9-12(13)10-11-7-5-4-6-8-11/h2,4-8H,1,3,9-10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKJUDGCJQPOBGI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCC(=O)CC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30472094 | |

| Record name | 5-Hexen-2-one, 1-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30472094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64020-33-3 | |

| Record name | 5-Hexen-2-one, 1-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30472094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 1 Phenylhex 5 En 2 One and Its Derivatives

Catalytic Strategies for Carbon-Carbon Bond Formation

Catalytic methods are at the forefront of synthetic approaches to 1-phenylhex-5-en-2-one, offering high efficiency and selectivity. These strategies primarily revolve around the formation of key carbon-carbon bonds, utilizing transition metals and Lewis bases to orchestrate complex molecular transformations.

Palladium-Catalyzed Heck Arylation: Regioselectivity and Ligand Effects in Unsaturated Ketone Synthesis

The palladium-catalyzed Heck arylation represents a powerful tool for the formation of carbon-carbon bonds. liv.ac.uk Specifically, the arylation of electron-rich olefins like 5-hexen-2-one (B94416) can be problematic due to the formation of both linear and branched products. liv.ac.uk However, by carefully selecting the phosphine (B1218219) ligand, the regioselectivity of the reaction can be controlled.

For instance, the use of 1,3-bis(diphenylphosphino)propane (B126693) (DPPP) as a ligand in the Heck arylation of 5-hexen-2-one with aryl bromides in an ionic liquid, [bmim][BF4], leads predominantly to the branched, γ-arylated product, which is a derivative of this compound. liv.ac.uk Conversely, switching the ligand to 1,1'-bis(diphenylphosphino)ferrocene (DPPF) favors the formation of the linear, (E)-type, δ-arylated product. liv.ac.uk This ligand-dependent regioselectivity is attributed to steric hindrance around the palladium center, which influences the protonation step that determines the final product. chemrxiv.orgresearchgate.net Density functional theory (DFT) calculations have supported a catalytic cycle involving oxidative addition, transmetalation, deprotonation/protonation, and reductive elimination. chemrxiv.orgresearchgate.netresearchgate.net

Below is a table summarizing the effect of different ligands on the regioselectivity of the Heck arylation of 5-hexen-2-one.

| Ligand | Major Product | Arylation Position | Reference |

| DPPP | Branched | γ | liv.ac.uk |

| DPPF | Linear | δ | liv.ac.uk |

Lewis Base-Catalyzed Annulations: Exploiting Reactivity of Hex-5-en-2-ynoate Scaffolds

Lewis base catalysis provides a novel and efficient pathway for the synthesis of complex cyclic structures from acyclic precursors. scribd.comacs.orgacs.org A notable example is the 4-dimethylaminopyridine (B28879) (DMAP)-catalyzed [4+2] annulation of hex-5-en-2-ynoates with electron-poor alkenes. scribd.comacs.org This reaction yields highly functionalized exocyclic olefinic cyclohexenes with excellent regio-, diastereo-, and E/Z selectivities. scribd.comacs.org

In this transformation, the hex-5-en-2-ynoate acts as a C4 synthon, utilizing its β- and ε-carbons for bond formation. scribd.comacs.org This reactivity is distinct from other allenoate or alkynoate-based annulations and proceeds under mild conditions with a simple catalyst. acs.org The reaction is initiated by the nucleophilic attack of DMAP on the hex-5-en-2-ynoate. scribd.com The versatility of this method has been demonstrated with a broad range of substrates, including those that lead to the formation of bicyclic structures when reacted with 2-arylideneethylidene-malononitriles. acs.org

The following table showcases the scope of the DMAP-catalyzed [4+2] annulation with various electron-poor alkenes.

| Hex-5-en-2-ynoate | Electron-Poor Alkene | Product | Yield (%) | Reference |

| 1a | 2a | 3a | 95 | acs.org |

| 1a | 2b | 3b | 85 | acs.org |

| 1a | 2c | 3c | 92 | acs.org |

Transition Metal-Mediated Carbenoid Reactions: Application to 1-Diazo-3,3-dimethyl-5-phenylhex-5-en-2-one Systems

Transition metal-mediated reactions of diazocarbonyl compounds offer a powerful method for constructing cyclic systems. wikipedia.org In the context of this compound derivatives, the intramolecular reactions of 1-diazo-3,3-dimethyl-5-phenylhex-5-en-2-one are particularly noteworthy. nih.govresearchgate.net When treated with a rhodium porphyrin catalyst, this diazo ketone generates a rhodium carbenoid intermediate. nih.govresearchgate.net

This intermediate can then undergo two competing intramolecular pathways: cyclopropanation across the double bond to form 3,3-dimethyl-5-phenylbicyclo[3.1.0]hexan-2-one, or a C-H insertion reaction into the phenyl ring to yield 3,3-dimethyl-2,3-dihydro-[1,1'-biphenyl]-4(1H)-one. researchgate.net The ratio of these two products can be influenced by external factors, such as an applied interfacial electric field when the reaction is carried out between two electrodes. researchgate.net For instance, using a TiO2-coated electrode surface can dramatically favor the cyclopropanation product. researchgate.net

The general mechanism for these carbene-transfer reactions involves the initial decomposition of the diazo compound by the metal catalyst to form a metal-carbene species, which then reacts with the substrate. wikipedia.orgu-tokyo.ac.jp

The table below illustrates the product distribution from the rhodium-catalyzed reaction of 1-diazo-3,3-dimethyl-5-phenylhex-5-en-2-one under different conditions.

| Condition | Cyclopropanation Product (%) | C-H Insertion Product (%) | Reference |

| No applied voltage | ~91 | ~9 | researchgate.net |

| Applied voltage (TiO2 surface) | >99 | <1 | researchgate.net |

Electrochemical Synthetic Approaches

Electrochemical methods are gaining prominence as sustainable and powerful tools in organic synthesis. These techniques utilize electricity to drive chemical reactions, often avoiding the need for harsh reagents and providing unique reactivity patterns.

Generation and Synthetic Application of Alkoxy Radical Intermediates

Alkoxy radicals are highly reactive intermediates that can undergo a variety of useful transformations, including β-scission and hydrogen atom transfers. acs.orgnih.gov Electrochemical methods provide a direct and efficient way to generate these radicals from alcohols. rsc.orgcardiff.ac.uk One such approach involves the proton-coupled electron transfer (PCET) from cycloalkanols, leading to the formation of alkoxy radicals. acs.orgcardiff.ac.uk

These electrochemically generated alkoxy radicals can then undergo deconstructive functionalization. acs.orgcardiff.ac.uk For example, the deconstructive chlorination of cyclopropanols and cyclobutanols, catalyzed by manganese, proceeds via an alkoxy radical intermediate to furnish β- and γ-chlorinated ketones. nih.gov This method is applicable to a wide range of substrates and can be scaled up using flow electrochemistry. nih.govcardiff.ac.uk The mechanism involves the anodic generation of the alkoxy radical, which then undergoes ring-opening to form a carbon-centered radical that is subsequently trapped by a chlorine source. nih.gov

Electrochemical Alkene Hetero-Difunctionalization Methodologies

Electrochemical methods have also proven effective for the difunctionalization of alkenes, a process that installs two new functional groups across a double bond. researchgate.netresearchgate.net This approach is attractive as it often avoids the use of stoichiometric oxidants and metal catalysts, making it a greener alternative. cardiff.ac.ukrsc.org

Anodically coupled electrolysis, for instance, combines two parallel oxidative events to achieve the regio- and chemoselective difunctionalization of alkenes. acs.org One strategy involves the anodic oxidation of a nucleophile to generate a radical intermediate, which then adds to the alkene. The resulting carbon-centered radical is further oxidized to a carbocation and trapped by another nucleophile. rsc.org These methods have been applied to a wide variety of alkenes and nucleophiles, demonstrating their broad utility in constructing complex molecular architectures. researchgate.netresearchgate.net

Asymmetric and Diastereoselective Synthetic Pathways

The precise control of stereochemistry is a cornerstone of modern organic synthesis. For derivatives of this compound, establishing specific stereocenters is critical. This section explores various asymmetric and diastereoselective strategies that enable the synthesis of chiral molecules with high fidelity.

The enantioselective addition of allylboron reagents to imines is a powerful method for synthesizing chiral homoallylamines, which are valuable precursors and derivatives. The reaction's enantioselectivity can be controlled through the use of chirally modified allylboron reagents. rsc.orgrsc.org Research has shown that optically active N-sulfonylamino alcohols derived from natural products like D-camphor and norephedrine (B3415761) serve as effective chiral ligands for the allylboration reagent. rsc.org These reagents react with N-silylimines to produce homoallylic amines with high levels of enantioselectivity, reaching up to 96% enantiomeric excess (ee). rsc.org

Furthermore, catalytic approaches using C1-symmetric N-heterocyclic carbene (NHC)-Cu complexes have been developed for the allylboration of N-phosphinoylimines with (pinacolato)allylboron. acs.org This method is notable for its broad substrate scope, including aryl-, heteroaryl-, alkyl-, or alkenyl-substituted imines, and delivers products in high yields (up to quantitative) and excellent enantiomeric ratios (up to 98.5:1.5). acs.org Another strategy employs tetraol-protected allylboronates for the diastereoselective and enantioselective transformation of cyclic imines, achieving high diastereomeric ratios (d.r. up to 97:3) and enantiomeric ratios (e.r. up to 99:1). d-nb.info These methods highlight the versatility of allylboration in creating stereodefined amine-containing structures.

Table 1: Enantioselective Allylboration of Imines

| Catalyst/Reagent System | Substrate | Product Type | Yield | Enantioselectivity (ee) / Enantiomeric Ratio (er) | Reference |

|---|---|---|---|---|---|

| Chiral N-sulfonylamino alcohols | N-silylimines | Homoallylic amines | High | Up to 96% ee | rsc.org |

| C1-Symmetric NHC-Cu Complex | N-phosphinoylimines | Homoallylamides | Up to 100% | Up to 98.5:1.5 er | acs.org |

Intramolecular cyclizations are fundamental for constructing cyclic scaffolds. Achieving stereocontrol in these reactions is essential for synthesizing complex molecular architectures.

The intramolecular Schmidt reaction of alkyl azides provides a valuable route to fused lactams from 3-azidopropyl ketones. nih.govacs.orgnih.gov A key strategy for stereocontrol involves coupling the kinetically controlled reaction of a rapidly equilibrating mixture of allylic azides with the intramolecular Schmidt reaction. nih.govacs.orgnih.gov This approach allows for the selective formation of one diastereomer of the substituted lactam. acs.orgnih.gov The stereochemical outcome of the Schmidt reaction on cyclohexanone-containing substrates has been investigated through both experiments and density functional theory (DFT) calculations, revealing previously unknown mechanistic details. acs.orgnih.gov For instance, the triflate-mediated intramolecular Schmidt reaction of substituted 3-(1-azidocyclohexyl)propanol derivatives can produce octahydro-1H-pyrrolo[1,2-a]azepine skeletons with high stereoselectivity. researchgate.net

Intramolecular oxa-Michael additions are a direct strategy for accessing chiral cyclic ethers. nih.gov These reactions can be challenging due to the lower nucleophilicity of alcohol nucleophiles compared to their carbon, nitrogen, or sulfur counterparts. acs.org Bifunctional iminophosphorane (BIMP) catalysts have proven effective in promoting these challenging reactions, even for less electrophilic Michael acceptors like α,β-unsaturated esters and amides. nih.govacs.org These catalysts can provide high yields and enantioselectivities. DFT calculations have been used to elucidate the origin of stereocontrol, suggesting that the preferred transition state benefits from a tighter binding between the catalyst and substrate. nih.govacs.org The stereoselectivity of tetrahydropyran (B127337) formation via intramolecular oxa-Michael addition has been shown to be dependent on the reaction conditions; acidic catalysis kinetically favors the diequatorial product, while basic conditions can favor the axial-equatorial isomer. rsc.org

Organocatalysis and the use of chiral auxiliaries are powerful strategies for asymmetric synthesis, avoiding the need for metal catalysts. researchgate.net In the context of synthesizing derivatives related to this compound, these methods offer robust control over stereochemistry.

For example, organocatalytic conjugate additions of boronic acids to β-heterocycle-appended enones have been achieved using BINOL-derived catalysts, producing chiral products. mdpi.com Similarly, the asymmetric intramolecular oxa-Michael reactions of α,β-unsaturated ketones have been successfully catalyzed by primary–secondary diamines, yielding tetrahydrofurans and 2H-pyrans with up to 90% ee. researchgate.net A notable application is the organocatalytic synthesis of spiropyrazolone tetrahydropyrans using a quinine-derived thiourea (B124793) catalyst, which achieved excellent results with over 94% ee and a diastereomeric ratio greater than 20:1. nih.gov

Chiral auxiliaries also guide stereoselective transformations. The Michael addition of lithium amides to α,β-unsaturated esters derived from (S)-(-)-perillaldehyde demonstrates this principle. beilstein-journals.org When a chiral amine like (R)-N-benzyl-N-α-methylbenzylamine is used as the nucleophile, the conjugate addition proceeds with excellent stereoselectivity (de > 99%), yielding a single amino ester product. beilstein-journals.org This product can then be converted into chiral β-amino acids, which are valuable building blocks. beilstein-journals.org

Photochemical and Photoelectrochemical Synthesis of Unsaturated Ketones

Photochemical and photoelectrochemical methods offer unique, green, and efficient pathways for the synthesis and functionalization of unsaturated ketones, often under mild conditions.

The photochemical carboborylation of α,β-unsaturated tosylhydrazones (derived from the corresponding ketones) with boronic acids, promoted by light (370–390 nm), yields allylic boronic acids. nih.govchemrxiv.org This reaction exhibits a wide substrate scope and high functional group tolerance. The resulting allylboronates can be used in one-pot, three-component reactions with aldehydes to produce homoallylic alcohols with high diastereoselectivity. nih.govchemrxiv.org Another approach involves the direct arylation of α-iodo substituted unsaturated ketones with heteroaromatics like pyrrole (B145914), furan, and thiophene (B33073) via a photochemical reaction under a mercury lamp, providing a catalyst-free method for C-C bond formation. thieme-connect.com Furthermore, visible-light-promoted organocatalytic aerobic oxidation of silyl (B83357) enol ethers, using an inexpensive organic dye as a photosensitizer, provides a straightforward route to α,β-unsaturated ketones and aldehydes. rsc.org

Photoelectrochemical (PEC) synthesis combines photochemistry with electrochemistry to drive reactions. A one-step PEC synthesis of β-carboxyl ketones from α,β-unsaturated ketones has been reported using CO₂ as a C1 feedstock. researchgate.net In this system, a silica (B1680970) nanowire (SiNWs) electrode acts as both the working electrode and a light-harvester, promoting the reaction under ambient conditions with product yields up to 98%. researchgate.net Synthetic photoelectrochemistry can also be used for various transformations, including C-H functionalization, by generating highly oxidizing or reducing species under mild conditions. beilstein-journals.orguni-regensburg.de

Table 2: Photochemical and Photoelectrochemical Reactions for Unsaturated Ketone Synthesis/Functionalization

| Method | Reactants | Product Type | Conditions | Key Features | Reference |

|---|---|---|---|---|---|

| Photochemical Carboborylation | α,β-Unsaturated Tosylhydrazone, Boronic Acid | Allylic Boronate | 370–390 nm light, base | Wide scope, three-component potential | nih.govchemrxiv.org |

| Photoelectrochemical Carboxylation | α,β-Unsaturated Ketone, CO₂ | β-Carboxyl Ketone | SiNWs photocathode | Ambient conditions, high yield (up to 98%) | researchgate.net |

| Photochemical Arylation | α-Iodo Unsaturated Ketone, Heteroaromatic | α-Heteroaryl Unsaturated Ketone | Mercury lamp | Catalyst and base-free | thieme-connect.com |

Novel Building Block Utilization and Cycloaddition Reactions (e.g., Ynone-Isocyanide [3+2] Cycloaddition)

The development of novel synthetic routes often relies on the innovative use of versatile building blocks and powerful cycloaddition reactions. Ynones, which are alkynyl ketones, are particularly useful precursors for constructing heterocyclic frameworks.

A prominent example is the base-mediated [3+2] cycloaddition of ynones and isocyanides. technion.ac.ilrsc.orgnih.gov This transition-metal-free, one-pot synthesis yields 2,3,4-trisubstituted 1-H-pyrroles. technion.ac.ilnih.gov The reaction is characterized by its operational simplicity, atom economy, and tolerance for a broad range of functional groups. technion.ac.ilrsc.org The scope of the reaction is wide, accommodating various substituents on both the ynone and the isocyanide partner. rsc.org For instance, ynones bearing furan, thiophene, and even bulky diphenyl hydroxy groups react efficiently to give the corresponding pyrroles in high yields (85-90%). rsc.org This methodology has been successfully applied to gram-scale synthesis and the formation of bis-pyrroles. technion.ac.ilrsc.org Such cycloaddition strategies provide rapid access to complex, functionalized heterocyclic derivatives from relatively simple, unsaturated ketone-related starting materials.

Another novel approach utilizes hex-5-en-2-ynoates, which can be prepared from 2-phenyl allylic bromide and propionate, as C4 synthons in Lewis base-catalyzed [4+2] annulation reactions with electron-poor alkenes. acs.org This DMAP-catalyzed reaction produces exocyclic olefinic cyclohexenes with excellent regio- and diastereoselectivity. acs.org

Stereoselective Generation of Key Precursors (e.g., Propynyllithium Derivatives)

The synthesis of complex target molecules is often contingent on the efficient and stereoselective preparation of key precursors. For alkynyl ketones and their derivatives, the generation of specific organolithium reagents is a critical step.

1-Propynyllithium can be generated from readily available starting materials like (Z/E)-1-bromo-1-propene by treatment with n-butyllithium or from 1,2-dibromopropane (B165211) using lithium diisopropylamide. researchgate.net This reagent is a versatile nucleophile that reacts with aldehydes and ketones to afford acetylenic carbinols in high yields (82-96%). researchgate.net These carbinols are key intermediates that can be oxidized to form the corresponding propargyl ketones, which are structural analogs of ynones.

The control of stereochemistry during the formation of precursors is also vital. For instance, the cleavage of P-S bonds in menthyl-containing phosphinothioates with lithium has been shown to proceed with retention of configuration at the phosphorus center. rsc.org This stereospecificity allows for the controlled formation of P-stereogenic phosphine derivatives. Similarly, the conjugate addition of chiral lithium amides to unsaturated esters is a highly stereoselective method for preparing chiral β-amino esters, which serve as precursors to β-amino acids. beilstein-journals.org These examples underscore the importance of generating key building blocks with well-defined stereochemistry for use in subsequent, more complex synthetic steps.

Mechanistic Investigations and Reaction Pathway Elucidation in 1 Phenylhex 5 En 2 One Chemistry

Characterization of Reactive Intermediates and Transition States

While direct experimental studies on radical intermediates of 1-phenylhex-5-en-2-one are not extensively documented, related research provides a basis for understanding their potential role. For instance, the fragmentation of 1-phenylhex-5-en-1-one, a structurally similar ketone, has been studied using mass analyzed ion kinetic energy spectrometry. researchgate.net These studies revealed that a significant fragmentation pathway involves the loss of an ethyl radical, suggesting the formation of radical ion intermediates. researchgate.net Furthermore, the skeletal rearrangement observed prior to fragmentation points to the existence of complex intermediate structures. researchgate.net

Computational studies on the reaction of phenyl radicals with propyne (B1212725) have shown that radical addition occurs preferentially at the terminal unsaturated carbon. nih.gov Such theoretical approaches are valuable for predicting the behavior of radical species that may be involved in reactions of this compound. Mechanistic investigations of other reactions, such as those involving electrochemical methods, have also proposed the involvement of radical intermediates through experiments like radical clock experiments. cardiff.ac.uk

Carbenoid intermediates play a significant role in the catalytic transformations of diazo derivatives of ketones related to this compound. In studies involving the rhodium-porphyrin catalyzed reaction of 1-diazo-3,3-dimethyl-5-phenylhex-5-en-2-one, a putative carbenoid intermediate is formed. acs.orgresearchgate.netnih.govstanford.edu This intermediate can then proceed through different pathways to yield either a cyclopropanation product or a C-H insertion product. acs.orgresearchgate.netnih.gov The formation of these products is highly dependent on the reaction conditions and the nature of the catalyst. nih.gov

Gold-catalyzed reactions of vinyldiazo compounds, which are structurally related, are also proposed to proceed through a gold carbene intermediate. nih.gov This intermediate is electrophilic and reacts with other species in the reaction mixture to form new carbon-carbon bonds. nih.gov Computational studies have been employed to understand the energetics and mechanism of the formation and subsequent reactions of these carbenoid intermediates. nih.gov

Influence of External Fields on Reaction Selectivity (e.g., Interfacial Electric Fields)

External fields, particularly interfacial electric fields (IEFs), have been shown to exert significant control over the selectivity of reactions involving derivatives of this compound. acs.orgresearchgate.netstanford.edu In the rhodium-porphyrin catalyzed reaction of 1-diazo-3,3-dimethyl-5-phenylhex-5-en-2-one, the ratio of the cyclopropanation product to the C-H insertion product can be dramatically altered by applying a voltage across the reaction vessel. acs.orgresearchgate.netstanford.edu

The effect of the IEF is dependent on the surface chemistry of the dielectric layer used in the experimental setup. acs.orgresearchgate.net With a TiO2 surface, an applied voltage can increase the ratio of the cyclopropanation product to the insertion product to over 100:1. acs.orgresearchgate.net Conversely, with an Al2O3 or an alkylphosphonate-coated surface, the applied voltage favors the formation of the insertion product. acs.orgresearchgate.net This phenomenon is attributed to a field–dipole effect that differentially stabilizes the transition states leading to the two products. acs.orgresearchgate.netstanford.edu The transition state leading to the insertion product is believed to be more polar, and is therefore more stabilized by the electric field in the absence of specific surface interactions. stanford.edu

| Dielectric Surface | Applied Voltage | Product Ratio (Cyclopropanation : Insertion) | Reference |

|---|---|---|---|

| - | 0 V | ~10:1 | acs.orgresearchgate.net |

| TiO₂ | Voltage Applied | >100:1 | acs.orgresearchgate.net |

| Al₂O₃ or Alkylphosphonate | Voltage Applied | Decreased to 1:2 | acs.orgresearchgate.net |

Kinetic Studies and Rate-Determining Steps in Complex Reaction Sequences

Kinetic studies are essential for understanding the rate-determining steps in complex reactions. While specific kinetic data for reactions of this compound itself are not widely published, studies on related systems provide a framework for such investigations. For instance, kinetic studies on the allylation of aldehydes have been performed to determine the dependence of the reaction rate on the catalyst concentration. rsc.org

In the context of palladium-catalyzed reactions, mechanistic studies on intramolecular Heck couplings have been conducted to elucidate the catalytic cycle. mit.edu These studies involve the synthesis and characterization of proposed intermediates to understand their role in the reaction pathway. mit.edu Similarly, for DMAP-catalyzed annulation reactions, solvent screening and the effect of additives have been investigated to optimize reaction conditions and infer mechanistic details. acs.org Computational studies often complement experimental kinetics to model reaction pathways and identify the highest energy barriers, which correspond to the rate-determining steps. nih.gov

Conformational Dynamics and their Impact on Reaction Outcomes

The conformation of a molecule can significantly influence its reactivity and the stereochemical outcome of a reaction. For molecules like this compound, with a flexible side chain, multiple conformations are possible. The relative energies of these conformations and the barriers to their interconversion can dictate which reaction pathway is favored.

In the context of intramolecular reactions, the spatial arrangement of the reacting groups is critical. For instance, in the intramolecular oxa-Michael addition, the conformation of the starting material determines the stereoselectivity of the resulting tetrahydropyran (B127337). rsc.org Similarly, in combined allylic azide (B81097) rearrangement and intramolecular Schmidt reactions, the equilibrium between different azide isomers and their respective conformations influences the final product distribution. scispace.comnih.gov Computational studies, such as DFT calculations, are often used to evaluate the energies of different transition states arising from various conformations to predict and explain the observed product ratios. scispace.com The solvent can also play a crucial role in influencing conformational dynamics through non-covalent interactions.

Computational Chemistry and Theoretical Characterization of 1 Phenylhex 5 En 2 One Systems

Quantum Chemical Calculations for Molecular Conformations and Energetic Profiles

Quantum chemical calculations are fundamental tools for investigating the three-dimensional structure and energetic landscape of flexible molecules like 1-phenylhex-5-en-2-one. Due to the presence of multiple rotatable single bonds—specifically around the C1-C2, C2-C3, and C3-C4 bonds—the molecule can exist in numerous conformational states. Computational methods, particularly Density Functional Theory (DFT), are employed to identify the most stable conformers and to map the potential energy surface (PES) that governs their interconversion.

Methodologies such as the B3LYP functional combined with basis sets like 6-31+G(2d,p) are commonly used to perform geometry optimizations for all possible conformers. scielo.org.coscielo.org.co These calculations determine the lowest energy (most stable) arrangement of atoms for each conformer. By calculating the single-point energies of these optimized structures, a hierarchy of conformational stability can be established. For derivatives of similar structures, such as N-phenyl-N-(1-phenylhex-5-en-1-yl)acetamides, computational studies have successfully identified and quantified the energy differences between various minima on the potential energy surface. scielo.org.co For this compound, key dihedral angles, such as the C1-C2-C3-C4 and C2-C3-C4-C5 angles, are systematically varied to locate all unique energy minima. The results typically show that steric hindrance between the phenyl ring and the hexenone (B8787527) chain, as well as the orientation of the terminal vinyl group, are the primary determinants of conformational preference.

The energetic profile is further refined by calculating vibrational frequencies, which confirms that the optimized geometries are true minima (having no imaginary frequencies) and provides the zero-point vibrational energies (ZPVE) for more accurate relative energy comparisons. scielo.org.co

Table 1: Calculated Relative Energies of this compound Conformers This table presents hypothetical data based on typical computational results for similar molecules.

| Conformer | Relative Energy (kcal/mol) ▾ | Key Dihedral Angle (C1-C2-C3-C4) |

|---|---|---|

| Conf-1 (Global Minimum) | 0.00 | -65.8° |

| Conf-2 | 1.25 | 175.2° |

| Conf-3 | 2.10 | 70.1° |

| Conf-4 | 3.54 | -120.5° |

Prediction and Interpretation of Spectroscopic Parameters for Structural Elucidation

Computational chemistry provides powerful methods for predicting spectroscopic data, which can be used to validate experimentally determined structures or to distinguish between different isomers and conformers. For this compound, theoretical calculations of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra are particularly valuable.

The Gauge-Independent Atomic Orbital (GIAO) method, typically within a DFT framework, is used to calculate NMR chemical shifts (δ) for ¹H and ¹³C nuclei. scielo.org.co These calculations are performed on the optimized geometries of the most stable conformers. The resulting theoretical chemical shifts are then scaled and compared against experimental spectra. Discrepancies between experimental and simulated spectra can often be resolved by considering the Boltzmann-weighted average of the calculated spectra of several low-energy conformers, as this more accurately represents the dynamic nature of the molecule in solution. scielo.org.co This approach has been successfully applied to structurally related N-phenyl-N-(1-phenylhex-5-en-1-yl)acetamides, where double signals in experimental NMR spectra were explained by the co-existence of two stable conformers. scielo.org.coscielo.org.co

Similarly, IR spectra can be simulated by calculating the vibrational frequencies and their corresponding intensities. The predicted frequencies for key functional groups, such as the carbonyl (C=O) stretch (~1715 cm⁻¹) and the terminal alkene (C=C) stretch (~1640 cm⁻¹), can be directly compared to experimental IR data to confirm the molecular structure.

Table 2: Comparison of Experimental and Calculated Spectroscopic Data for this compound This table contains representative data based on known experimental values and typical computational accuracy.

| Parameter | Nucleus/Group | Experimental Value | Calculated Value (DFT/B3LYP) |

|---|---|---|---|

| Chemical Shift (δ, ppm) | Carbonyl C2 | ~208 | ~207.5 |

| Chemical Shift (δ, ppm) | Vinyl C6 | ~115 | ~115.4 |

| Chemical Shift (δ, ppm) | Vinyl C5 | ~137 | ~136.8 |

| Chemical Shift (δ, ppm) | Benzyl (B1604629) C1 | ~52 | ~51.7 |

| IR Frequency (cm⁻¹) | C=O Stretch | ~1717 | ~1720 |

| IR Frequency (cm⁻¹) | C=C Stretch | ~1642 | ~1645 |

Advanced Modeling of Intramolecular Interactions and Stereoelectronic Effects

Beyond basic structural prediction, computational modeling can reveal subtle intramolecular interactions and stereoelectronic effects that dictate the molecule's properties and reactivity. For this compound, the interplay between the aromatic phenyl ring, the carbonyl group, and the terminal double bond creates a complex electronic environment.

Advanced methods like the Quantum Theory of Atoms in Molecules (QTAIM) can be used to identify and characterize weak non-covalent interactions, such as C-H···O hydrogen bonds between the alkyl chain and the carbonyl oxygen, or C-H···π interactions involving the phenyl ring. These interactions, while individually weak, can collectively contribute to the stability of specific conformations. In related systems, analogous intramolecular dipolar interactions have been shown to significantly influence conformational preferences and are detectable through their effect on NMR chemical shifts. scielo.org.co

Stereoelectronic effects are also critical. kyoto-u.ac.jp These effects describe how the spatial arrangement of orbitals influences the molecule's stability and reactivity. For this compound, this includes the alignment of the π-orbitals of the phenyl ring and the C=C double bond with the π-system of the carbonyl group. Hyperconjugation effects, such as the interaction of σ-bonds in the alkyl chain with the carbonyl π* antibonding orbital, can influence the ketone's electrophilicity. The analysis of Natural Bond Orbitals (NBO) is a standard computational technique to quantify these donor-acceptor interactions and their energetic contributions, providing insight into the electronic factors that govern the molecule's behavior in chemical reactions.

Computational Analysis of Reaction Mechanisms and Activation Energies

Computational chemistry is an indispensable tool for elucidating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface for a given transformation, researchers can identify transition states (TS), intermediates, and reaction products, and calculate the associated activation energies (ΔG‡) and reaction energies (ΔG_rxn).

DFT calculations are widely used to model reactions such as the palladium-catalyzed Heck arylation of the double bond or cyclization reactions. biosynth.comliv.ac.uk For instance, in a potential intramolecular cyclization, computational analysis can distinguish between different possible pathways, such as a 5-exo-trig versus a 6-endo-trig cyclization, by comparing the activation barriers of the respective transition states. This has been demonstrated in studies of intramolecular Schmidt reactions of similar ketones, where DFT calculations correctly predicted the stereochemical outcome by identifying the lowest-energy transition state pathway. nih.govscispace.com

The process involves locating the transition state structure, which is a first-order saddle point on the potential energy surface, and confirming its identity by vibrational analysis (one imaginary frequency corresponding to the reaction coordinate). aun.edu.eg Solvent effects, which can be critical, are often included using Polarizable Continuum Models (PCM). americanelements.com Such analyses provide a detailed, atomistic understanding of reaction selectivity and kinetics that is often difficult to obtain through experimental means alone.

Table 3: Calculated Activation Energies for a Hypothetical Intramolecular Reaction This table illustrates how computational data is presented for mechanistic analysis, using plausible values for a Nazarov-type cyclization.

| Reaction Step | Description | Calculated Activation Free Energy (ΔG‡) (kcal/mol) |

|---|---|---|

| Step 1: Protonation | Protonation of carbonyl oxygen | 5.2 |

| Step 2: Cyclization (TS1) | 4π-electrocyclization | 18.7 |

| Step 3: Deprotonation (TS2) | Elimination of proton to form product | 9.5 |

Applications of 1 Phenylhex 5 En 2 One As a Versatile Synthon in Complex Molecule Synthesis

Precursor in the Construction of Diverse Heterocyclic Systems

The unique structural arrangement of 1-phenylhex-5-en-2-one, a γ,δ-unsaturated carbonyl compound, provides a versatile platform for the synthesis of various heterocyclic systems. fiveable.mechem-station.com The presence of both a nucleophilic alkene and an electrophilic carbonyl group within the same molecule allows for a range of intramolecular cyclization reactions, leading to the formation of stable five- and six-membered rings. This capability makes it a valuable precursor for creating libraries of heterocyclic compounds, which are prominent motifs in pharmaceuticals and natural products.

Synthesis of Tetrahydropyran (B127337) Derivatives for Natural Product Chemistry

The tetrahydropyran (THP) ring is a common structural feature in a multitude of natural products with significant biological activity. whiterose.ac.uk The synthesis of substituted THPs from acyclic precursors is a cornerstone of natural product synthesis. organic-chemistry.orgresearchgate.net this compound and its derivatives are ideal substrates for acid-catalyzed intramolecular cyclization reactions to form tetrahydropyran rings.

One of the most powerful methods for this transformation is the Prins cyclization, which involves the reaction of a homoallylic alcohol with an aldehyde or ketone. beilstein-journals.orgbeilstein-journals.orgresearchgate.net In the case of this compound, the ketone can be first reduced to the corresponding alcohol. Subsequent treatment with an acid catalyst protonates the alcohol, which then acts as an internal nucleophile, attacking the terminal double bond to form the six-membered tetrahydropyran ring. The stereochemical outcome of the cyclization can often be controlled by the reaction conditions and the nature of the substituents on the carbon chain.

Another important strategy is the intramolecular oxa-Michael addition. This reaction can be applied to derivatives of this compound where a hydroxyl group is strategically placed. The intramolecular conjugate addition of the hydroxyl group to the activated double bond leads to the formation of the tetrahydropyran ring. This approach has been successfully employed in the synthesis of various natural products containing the THP moiety. whiterose.ac.ukresearchgate.net

The table below illustrates the general approach to synthesizing tetrahydropyran derivatives from precursors structurally related to this compound.

| Precursor Type | Reaction | Key Intermediate | Product |

| γ,δ-Unsaturated Alcohol | Prins Cyclization | Oxocarbenium ion | Substituted Tetrahydropyran |

| Hydroxylated γ,δ-Unsaturated Ketone | Intramolecular Oxa-Michael Addition | Enolate | Substituted Tetrahydropyran |

Formation of Fused Lactams via Intramolecular Schmidt Rearrangements

Lactams, or cyclic amides, are another class of heterocyclic compounds with widespread importance, particularly in medicinal chemistry. wikipedia.org Fused bicyclic lactams are key structural motifs in many natural products and pharmacologically active compounds. nih.govnih.gov The intramolecular Schmidt reaction provides a powerful method for the synthesis of lactams from ketones. nih.govchimia.ch

To utilize this compound for the synthesis of fused lactams, it must first be converted into an azido (B1232118) ketone. This can be achieved through various synthetic routes, for instance, by introducing an azide-containing side chain at the α-position to the ketone. The resulting azido ketone can then undergo an intramolecular Schmidt reaction upon treatment with a protic or Lewis acid. chimia.chresearchgate.net

The reaction proceeds via the initial formation of an azidohydrin intermediate, which then undergoes a rearrangement to furnish the ring-expanded lactam with concomitant loss of nitrogen gas. chimia.ch The regiochemistry of this rearrangement, which determines the size of the resulting lactam ring, can be influenced by the substitution pattern of the starting ketone. nih.govunc.edu Specifically, the presence of an aromatic group, such as the phenyl group in this compound, can exert control over the regioselectivity of the C-C bond migration, potentially favoring the formation of a specific lactam isomer. unc.edu This control is attributed to stabilizing cation-π interactions in the transition state. unc.edu

The general transformation is depicted in the table below:

| Starting Material | Key Transformation | Intermediate | Product |

| This compound | Introduction of an azidoalkyl side chain | α-(Azidoalkyl)-1-phenylhex-5-en-2-one | Azidohydrin |

| α-(Azidoalkyl)-1-phenylhex-5-en-2-one | Intramolecular Schmidt Reaction | Azidohydrin | Fused Bicyclic Lactam |

Pyrrole (B145914) and Other Nitrogen-Containing Heterocycle Architectures

Pyrroles are five-membered aromatic heterocycles that form the core structure of many biologically important molecules, including porphyrins and certain alkaloids. rgmcet.edu.in The Paal-Knorr synthesis is a classic and highly effective method for preparing substituted pyrroles from 1,4-dicarbonyl compounds. wikipedia.orgorganic-chemistry.orgalfa-chemistry.com

This compound can be readily converted into a 1,4-dicarbonyl precursor suitable for the Paal-Knorr synthesis. This transformation can be accomplished by oxidation of the terminal double bond to a carbonyl group. For example, ozonolysis followed by a reductive workup, or Wacker-type oxidation, would yield the desired 1,4-diketone. The resulting dicarbonyl compound can then be condensed with ammonia (B1221849) or a primary amine under acidic conditions to afford a polysubstituted pyrrole. rgmcet.edu.inalfa-chemistry.com

Beyond pyrroles, the versatile structure of this compound allows for its conversion into a variety of other nitrogen-containing heterocycles. rsc.orgorganic-chemistry.orgacs.orgnih.gov For instance, reaction with hydrazines can lead to the formation of pyridazines, while other multicomponent reactions can be devised to construct more complex heterocyclic systems. The ability to selectively functionalize the ketone, the alkene, and the aromatic ring opens up numerous possibilities for the synthesis of a diverse range of nitrogen-containing heterocycles.

Strategic Intermediate in the Total Synthesis of Natural Products (e.g., Diospongin A)

The utility of this compound as a synthon extends to the total synthesis of complex natural products. Diospongin A, a diarylheptanoid natural product with anti-osteoporotic activity, features a 2,6-cis-disubstituted tetrahydropyran ring in its core structure. researchgate.netnih.govrsc.org Several total syntheses of Diospongin A have been reported, and while they may not start directly from this compound, they often employ structurally analogous γ,δ-unsaturated ketones as key intermediates. researchgate.netnih.gov

In a convergent synthesis approach, a silyl (B83357) enol ether derived from a vinylogous aryl methyl ketone, a close structural relative of this compound, can be reacted with a chiral β-alkoxy aldehyde in a Mukaiyama aldol (B89426) reaction. researchgate.net This is followed by an intramolecular oxa-Michael addition to construct the tetrahydropyran ring of Diospongin A. researchgate.net The phenyl group and the extended carbon chain of this compound provide the necessary backbone for elaboration into the diarylheptanoid structure.

Alternatively, a strategy involving an ether transfer methodology has been developed to stereoselectively generate the 1,3-diol monoether present in Diospongin A. nih.gov This approach starts with a homoallylic alkoxyether, which can be conceptually derived from this compound. A conjugate addition followed by a selective radical cyclization can then be used to form the 4-alkoxy-2,6-cis-trisubstituted pyran core of the natural product. nih.gov

These synthetic strategies highlight the role of γ,δ-unsaturated ketones like this compound as crucial building blocks that enable the efficient and stereoselective construction of the complex architecture of natural products such as Diospongin A.

Development of Multifunctionalized Organic Building Blocks

An organic building block is a relatively simple molecule that possesses multiple functional groups that can be selectively manipulated to construct more complex molecular structures. rsc.org this compound is an excellent example of such a building block due to its three distinct functional handles: the aromatic ring, the ketone, and the terminal alkene. Each of these sites can be independently or sequentially modified, leading to a diverse array of more complex, multifunctionalized synthons.

The reactivity of γ,δ-unsaturated ketones can be harnessed to introduce new functional groups and build molecular complexity. nih.govnih.gov For example, the alkene can undergo a variety of transformations, including epoxidation, dihydroxylation, and hydroboration-oxidation, to introduce oxygen-containing functionalities. It can also participate in cycloaddition reactions to form new ring systems. The ketone can be subjected to nucleophilic addition, reduction, or conversion to an enolate for subsequent alkylation or acylation. The phenyl group can be functionalized through electrophilic aromatic substitution to introduce additional substituents.

The transformations discussed in the previous sections, such as the formation of tetrahydropyrans, lactams, and pyrroles, are prime examples of how this compound can be converted into more elaborate, multifunctional building blocks. These resulting heterocyclic systems are themselves valuable synthons for further elaboration in medicinal chemistry and materials science. For instance, a tetrahydropyran derivative synthesized from this compound can be further functionalized at various positions on the ring, making it a chiral scaffold for the synthesis of other complex molecules. Similarly, a pyrrole derivative can be used as a precursor for the synthesis of porphyrins or conductive polymers. The ability to generate such a wide range of structurally diverse and functionally rich molecules from a single, readily accessible precursor underscores the importance of this compound as a versatile and powerful building block in modern organic synthesis.

| Functional Group of this compound | Potential Transformations | Resulting Functionality/Structure |

| Terminal Alkene | Epoxidation, Dihydroxylation, Ozonolysis | Epoxides, Diols, Aldehydes/Carboxylic Acids |

| Ketone | Reduction, Grignard Addition, Wittig Reaction | Alcohols, Tertiary Alcohols, Alkenes |

| Phenyl Group | Nitration, Halogenation, Friedel-Crafts | Substituted Aromatic Rings |

| Entire Molecule | Prins Cyclization, Schmidt Rearrangement, Paal-Knorr Synthesis | Tetrahydropyrans, Lactams, Pyrroles |

Advanced Analytical Techniques for Structural and Stereochemical Characterization in 1 Phenylhex 5 En 2 One Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Conformational Analysis (¹H and ¹³C NMR, 2D-NMR)

High-resolution NMR spectroscopy is the cornerstone for the structural elucidation of 1-Phenylhex-5-en-2-one. ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively, allowing for the unambiguous assembly of the molecular structure.

¹H NMR Spectroscopy: The proton NMR spectrum provides key information regarding the connectivity of the molecule through chemical shifts (δ), signal multiplicity (splitting patterns), and integration (proton count). For this compound, the spectrum is expected to show distinct signals for the aromatic protons, the benzylic methylene (B1212753) protons, the methylene protons adjacent to the carbonyl group, the allylic protons, and the terminal vinyl protons. A study reported the following ¹H NMR data for the compound in deuterated chloroform (B151607) (CDCl₃). keio.ac.jp

| Protons | Chemical Shift (δ) ppm | Multiplicity | Integration |

| Phenyl (Ar-H) | 7.33-7.15 | multiplet | 5H |

| Vinyl (-CH=) | 5.75-5.67 | multiplet | 1H |

| Vinyl (=CH₂) | 5.08-5.05 | multiplet | 2H |

| Benzylic (-CH₂-Ph) | 3.79 | singlet | 2H |

| Allylic (-CH₂-CH=) | 2.34 | doublet | 2H |

Interactive Data Table: ¹H NMR Data for this compound.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum complements the ¹H NMR data by identifying all unique carbon atoms in the molecule. The spectrum for this compound would be expected to show a signal for the carbonyl carbon around 207-210 ppm, signals in the aromatic region (125-140 ppm), signals for the alkene carbons (~115 and ~137 ppm), and signals for the sp³ hybridized methylene carbons in the aliphatic region.

2D-NMR Techniques: Two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are employed to definitively assign proton and carbon signals. A COSY spectrum would reveal correlations between adjacent protons (e.g., between the allylic and vinyl protons), while an HSQC spectrum would correlate each proton signal with its directly attached carbon atom, confirming the C-H framework of the molecule.

Mass Spectrometry Techniques (MS, HRMS, CI-MS, EI-MS) for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of this compound, as well as for gaining structural information through analysis of its fragmentation patterns.

Molecular Mass and Formula: The compound has been identified in Gas Chromatography-Mass Spectrometry (GC-MS) analyses with a molecular formula of C₁₂H₁₄O and a corresponding molecular weight of 174.24 g/mol . researchgate.net High-Resolution Mass Spectrometry (HRMS) can provide a highly accurate mass measurement, which serves to confirm the elemental composition and distinguish it from other isomers. For example, a protonated molecule [M+H]⁺ would have a calculated exact mass that can be experimentally verified to within a few parts per million (ppm).

Fragmentation Analysis: Electron Ionization (EI) is a common MS technique that generates a characteristic fragmentation pattern. For this compound, the mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 174. Key fragmentation pathways would likely include:

Benzylic cleavage: Loss of the allyl ketone portion to form the highly stable tropylium (B1234903) ion at m/z = 91. This is often a prominent peak for benzyl-containing compounds.

Alpha-cleavage: Fission of the C-C bonds adjacent to the carbonyl group, leading to acylium ions or the loss of neutral fragments like CO.

McLafferty Rearrangement: A potential rearrangement involving the transfer of a gamma-hydrogen from the hexenyl chain to the carbonyl oxygen, followed by cleavage, could also occur.

Softer ionization techniques like Chemical Ionization (CI) can be used to enhance the abundance of the molecular ion peak, which can be weak or absent in EI spectra due to extensive fragmentation.

Vibrational Spectroscopy (e.g., IR) for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the various functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations. While specific spectra for this compound are not detailed in the searched literature, the expected characteristic absorption bands can be predicted based on its structure. cardiff.ac.uk

| Functional Group | Bond Vibration | Expected Wavenumber (cm⁻¹) |

| Ketone | C=O stretch | ~1715 (strong, sharp) |

| Alkene | C=C stretch | ~1640 (medium) |

| Alkene | =C-H stretch | ~3080 (medium) |

| Aromatic Ring | C=C stretch | ~1600, ~1495, ~1450 (medium) |

| Aromatic Ring | =C-H stretch | ~3030 (medium) |

| Aliphatic | C-H stretch | 2850-2960 (medium-strong) |

Interactive Data Table: Predicted IR Absorption Bands for this compound.

The presence of a strong, sharp peak around 1715 cm⁻¹ would be definitive for the ketone's carbonyl group. Absorptions above 3000 cm⁻¹ would confirm the presence of sp² C-H bonds from both the aromatic ring and the terminal alkene.

Electrochemical Characterization Techniques (e.g., Cyclic Voltammetry) for Redox Behavior and Mechanistic Insight

Electrochemical techniques such as cyclic voltammetry (CV) are used to study the redox properties of a molecule, providing information on oxidation and reduction potentials and the stability of the resulting species. Mechanistic investigations for reactions involving related compounds have utilized cyclic voltammetry. cardiff.ac.ukrsc.org

While specific CV data for this compound is not available in the cited literature, the technique could be applied to investigate its redox behavior. Potential electrochemical processes for this molecule include:

Reduction: The ketone functional group is electrochemically active and can be reduced. CV could determine the potential at which this reduction occurs and whether the process is reversible.

Oxidation: The phenyl group and the terminal alkene could potentially be oxidized at higher potentials.

Experiments would typically be conducted using a three-electrode system, often with a glassy carbon working electrode, a platinum wire counter electrode, and a reference electrode such as Ag/AgNO₃, in a suitable solvent with a supporting electrolyte. rsc.org Such studies would provide valuable mechanistic insights into reactions involving electron transfer to or from the this compound molecule.

X-ray Diffraction for Definitive Solid-State Structural Elucidation

Single-crystal X-ray diffraction is an analytical technique that provides the most definitive information about the precise three-dimensional arrangement of atoms in a crystalline solid. It allows for the accurate measurement of bond lengths, bond angles, and conformational details.

However, this technique is contingent on the ability to grow a suitable single crystal of the compound. Reports on the synthesis of this compound describe it as a colorless oil at room temperature. keio.ac.jp As X-ray diffraction requires a solid, crystalline material, this technique is not directly applicable to the structural elucidation of this compound in its native liquid state. The definitive structure of this compound is therefore established through the combination of other spectroscopic methods, primarily NMR and mass spectrometry.

Q & A

Basic: What experimental strategies ensure reproducible synthesis of 1-Phenylhex-5-en-2-one?

Answer:

To achieve reproducible synthesis:

- Catalyst Optimization : Use palladium-based catalysts for cross-coupling reactions, as they enhance regioselectivity in ketone formation. Monitor reaction progress via TLC or GC-MS .

- Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility of aromatic intermediates, reducing side reactions .

- Purification : Employ column chromatography with silica gel (hexane:ethyl acetate gradient) to isolate pure product. Validate purity using ¹H/¹³C NMR and HRMS .

Advanced: How can computational methods resolve ambiguities in the stereoelectronic effects of this compound’s α,β-unsaturated ketone system?

Answer:

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (FMOs) to predict reactivity in Michael addition or Diels-Alder reactions. Use Gaussian 16 with B3LYP/6-311++G(d,p) basis set .

- Molecular Dynamics (MD) : Simulate solvent effects on conformational stability. Compare results with experimental NMR coupling constants (e.g., J-values for vinyl protons) .

- Validation : Cross-reference computed IR spectra with experimental data to confirm accuracy of charge distribution models .

Basic: What analytical techniques are most reliable for characterizing this compound in complex matrices?

Answer:

- GC-MS : Use a DB-5MS column (30 m × 0.25 mm) with splitless injection. Identify the compound via its base peak at m/z 174.24 (C₁₂H₁₄O⁺) and retention time (~20.97 min) .

- NMR Spectroscopy : Assign the α,β-unsaturated ketone protons (δ 6.1–6.3 ppm for vinyl protons; δ 2.8 ppm for carbonyl-adjacent CH₂) in CDCl₃ .

- X-ray Crystallography : Resolve crystal packing effects on ketone geometry, ensuring no polymorphism affects reactivity .

Advanced: How should researchers address contradictory data in solvent-dependent UV-Vis absorption spectra of this compound?

Answer:

- Error Source Analysis : Check for solvent polarity effects on n→π* transitions. Use a UV-Vis spectrophotometer with temperature control (±0.1°C) to minimize thermal drift .

- Normalization : Apply Kubelka-Munk transformation to diffuse reflectance data if solid-state spectra conflict with solution-phase results .

- Collaborative Validation : Share raw data (e.g., absorbance vs. wavelength curves) via repositories like Zenodo for independent verification .

Basic: What safety protocols are critical when handling this compound in oxidative environments?

Answer:

- Storage : Keep under inert gas (N₂/Ar) at 4°C to prevent peroxide formation. Test for peroxides quarterly using KI-starch test strips .

- Ventilation : Use fume hoods during reactions with oxidizing agents (e.g., KMnO₄) to avoid inhalation of ketone vapors .

- Waste Disposal : Quench reaction mixtures with NaHSO₃ before aqueous disposal to neutralize reactive intermediates .

Advanced: What mechanistic studies can elucidate the role of this compound in asymmetric catalysis?

Answer:

- Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated vs. protiated substrates to identify rate-determining steps (e.g., C–H activation vs. ketone coordination) .

- In Situ FTIR : Monitor carbonyl stretching frequency shifts during catalysis to track metal-ligand interactions .

- Chiral HPLC : Enantiomeric excess (ee) analysis using a Chiralpak IC column to correlate catalyst structure with stereoselectivity .

Basic: How do researchers validate the absence of impurities in this compound batches?

Answer:

- Multi-Technique Approach : Combine GC-MS (detection limit ~0.1%) with ¹³C NMR to identify trace aldehydes or alcohols from incomplete oxidation .

- Elemental Analysis : Confirm %C/%H/%O matches theoretical values (C: 82.72%, H: 8.10%, O: 9.18%) within ±0.3% deviation .

- Stability Testing : Accelerated aging studies (40°C/75% RH for 4 weeks) to detect degradation products via LC-MS .

Advanced: What strategies mitigate signal overlap in ¹H NMR spectra of this compound derivatives?

Answer:

- COSY/NOESY : Resolve coupling networks for vinyl protons and adjacent CH₂ groups. Use a 600 MHz spectrometer with cryoprobe for enhanced sensitivity .

- Selective Decoupling : Irradiate specific protons to simplify multiplet patterns (e.g., decouple the carbonyl-adjacent CH₂ to isolate vinyl signals) .

- Dynamic NMR : Analyze temperature-dependent spectra (e.g., –40°C to 25°C) to slow conformational exchange and split merged peaks .

Basic: What are the key considerations for designing a kinetic study of this compound’s oxidation?

Answer:

- Sampling Intervals : Collect aliquots every 5 minutes for the first hour (using GC-MS) to capture rapid initial oxidation .

- Control Experiments : Run parallel reactions without catalysts/oxidants to account for autoxidation .

- Data Fitting : Use pseudo-first-order kinetics if oxidant is in excess. Calculate rate constants via nonlinear regression (e.g., OriginLab) .

Advanced: How can machine learning models predict novel reactions involving this compound?

Answer:

- Dataset Curation : Compile reaction data from Reaxys/Scifinder (e.g., substrates, catalysts, yields) to train neural networks .

- Feature Engineering : Include electronic parameters (Hammett σ) and steric descriptors (Tolman cone angle) for catalyst performance prediction .

- Validation : Compare model-predicted outcomes with high-throughput experimentation (HTE) results to refine accuracy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.